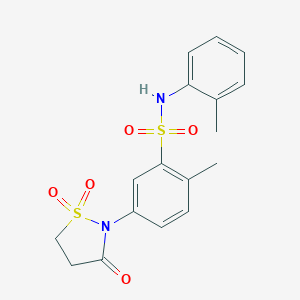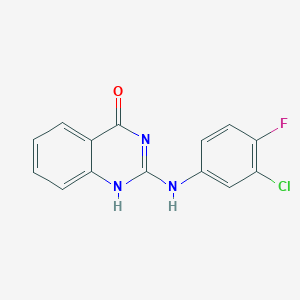![molecular formula C14H16FN3O B254174 2-cyano-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B254174.png)
2-cyano-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DAA-1106 and is a selective ligand for the peripheral benzodiazepine receptor (PBR).
作用機序
The mechanism of action of 2-cyano-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)acrylamide involves its binding to the PBR, which is located in the outer mitochondrial membrane. This binding results in the modulation of several cellular processes such as mitochondrial function, apoptosis, and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyano-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)acrylamide vary depending on the specific application. In neuroscience, this compound has been shown to have a high affinity for the PBR in the brain, making it a useful ligand for imaging studies. In cancer research, DAA-1106 has been shown to inhibit the growth of cancer cells and induce apoptosis through the modulation of mitochondrial function. In immunology, this compound has been studied for its anti-inflammatory properties, which are thought to be mediated through the PBR.
実験室実験の利点と制限
The advantages of using 2-cyano-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)acrylamide in lab experiments include its high affinity for the PBR, which makes it a useful ligand for imaging studies. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent. The limitations of using DAA-1106 in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 2-cyano-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)acrylamide. One area of research is the development of new ligands for the PBR with improved specificity and affinity. Additionally, further studies are needed to fully understand the mechanism of action of DAA-1106 and its potential applications in various fields. Finally, research is needed to determine the safety and efficacy of this compound as a therapeutic agent.
合成法
The synthesis of 2-cyano-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)acrylamide involves the reaction between 2-(dimethylamino)ethylamine and 3-(4-fluorophenyl)acryloyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with cyanogen bromide to obtain the final compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
2-cyano-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)acrylamide has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and immunology. In neuroscience, this compound has been used as a ligand for imaging the PBR in the brain, which is involved in several neurological disorders such as Alzheimer's disease and Parkinson's disease. In cancer research, DAA-1106 has been shown to inhibit the growth of cancer cells and induce apoptosis. In immunology, this compound has been studied for its anti-inflammatory properties.
特性
製品名 |
2-cyano-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)acrylamide |
|---|---|
分子式 |
C14H16FN3O |
分子量 |
261.29 g/mol |
IUPAC名 |
(E)-2-cyano-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C14H16FN3O/c1-18(2)8-7-17-14(19)12(10-16)9-11-3-5-13(15)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,17,19)/b12-9+ |
InChIキー |
WQNAVVSPCQIXDS-FMIVXFBMSA-N |
異性体SMILES |
CN(C)CCNC(=O)/C(=C/C1=CC=C(C=C1)F)/C#N |
SMILES |
CN(C)CCNC(=O)C(=CC1=CC=C(C=C1)F)C#N |
正規SMILES |
CN(C)CCNC(=O)C(=CC1=CC=C(C=C1)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B254093.png)
![N-[4-({[5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B254094.png)

![N-(3-chlorophenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B254096.png)
![N-(2-ethylphenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B254097.png)


![3-[(4-fluorophenyl)methylamino]-6-phenyl-2H-1,2,4-triazin-5-one](/img/structure/B254100.png)
![7-tert-butyl-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254102.png)
![7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254103.png)
![4-[(dipropylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B254105.png)

![2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B254115.png)
